2-Chlorothieno[3,2-b]pyridin-3-amine
Overview
Description
2-Chlorothieno[3,2-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C7H5ClN2S and a molecular weight of 184.65 g/mol . This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a chlorine atom and an amine group attached to the structure. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothieno[3,2-b]pyridin-3-amine typically involves the formation of the thieno[3,2-b]pyridine core followed by chlorination and amination steps. One common method involves the use of 2-thioxopyridine-3-carbonitrile as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of bases and specific temperature controls to ensure the correct formation of the heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, such as controlled temperatures and the use of efficient catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chlorothieno[3,2-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chlorothieno[3,2-b]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Chlorothieno[3,2-b]pyridin-3-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes and receptors, which may contribute to their biological activities . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridin-3-amine: A simpler analog with a pyridine ring instead of the fused thiophene-pyridine system.
Thieno[3,2-b]pyridine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-Chlorothieno[3,2-b]pyridin-3-amine is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chlorothieno[3,2-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-7-5(9)6-4(11-7)2-1-3-10-6/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCXZALFUQHFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(S2)Cl)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618445 | |
Record name | 2-Chlorothieno[3,2-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26579-61-3 | |
Record name | 2-Chlorothieno[3,2-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80618445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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